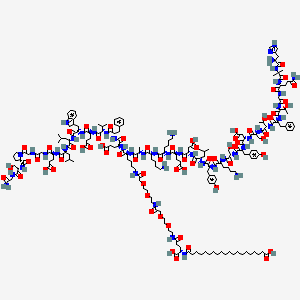

Mazdutide

Description

Properties

Molecular Formula |

C207H317N45O65 |

|---|---|

Molecular Weight |

4476 g/mol |

IUPAC Name |

20-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-2-methylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid |

InChI |

InChI=1S/C207H317N45O65/c1-116(2)93-144(189(295)230-138(70-76-168(271)272)179(285)221-107-162(264)219-109-166(268)252-86-46-57-157(252)201(307)245-154(110-253)181(287)220-106-159(213)261)234-190(296)145(94-117(3)4)236-194(300)151(100-127-104-218-133-52-37-36-51-131(127)133)240-188(294)142(73-79-171(277)278)233-202(308)174(119(7)8)249-197(303)149(96-123-47-30-28-31-48-123)238-187(293)141(72-78-170(275)276)231-183(289)135(56-41-45-83-215-164(266)113-316-91-90-315-88-85-217-165(267)114-317-92-89-314-87-84-216-160(262)75-69-143(205(311)312)225-161(263)58-34-26-24-22-20-18-16-14-15-17-19-21-23-25-27-35-59-167(269)270)226-177(283)120(9)224-182(288)134(53-38-42-80-208)227-184(290)136(54-39-43-81-209)228-186(292)140(71-77-169(273)274)232-195(301)152(102-172(279)280)241-191(297)146(95-118(5)6)235-192(298)147(98-125-60-64-129(258)65-61-125)237-185(291)137(55-40-44-82-210)229-199(305)155(111-254)244-193(299)148(99-126-62-66-130(259)67-63-126)239-196(302)153(103-173(281)282)242-200(306)156(112-255)246-204(310)176(122(11)257)250-198(304)150(97-124-49-32-29-33-50-124)243-203(309)175(121(10)256)248-163(265)108-222-180(286)139(68-74-158(212)260)247-206(313)207(12,13)251-178(284)132(211)101-128-105-214-115-223-128/h28-33,36-37,47-52,60-67,104-105,115-122,132,134-157,174-176,218,253-259H,14-27,34-35,38-46,53-59,68-103,106-114,208-211H2,1-13H3,(H2,212,260)(H2,213,261)(H,214,223)(H,215,266)(H,216,262)(H,217,267)(H,219,264)(H,220,287)(H,221,285)(H,222,286)(H,224,288)(H,225,263)(H,226,283)(H,227,290)(H,228,292)(H,229,305)(H,230,295)(H,231,289)(H,232,301)(H,233,308)(H,234,296)(H,235,298)(H,236,300)(H,237,291)(H,238,293)(H,239,302)(H,240,294)(H,241,297)(H,242,306)(H,243,309)(H,244,299)(H,245,307)(H,246,310)(H,247,313)(H,248,265)(H,249,303)(H,250,304)(H,251,284)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,311,312)/t120-,121+,122+,132-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,174-,175-,176-/m0/s1 |

InChI Key |

XRBYWQZGSZWYEJ-HMQIFOERSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N7CCC[C@H]7C(=O)N[C@@H](CO)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](CC8=CNC=N8)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCCCC(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(CC8=CNC=N8)N |

Origin of Product |

United States |

Foundational & Exploratory

Mazdutide: A Technical Guide to its Dual Agonist Activity on GLP-1 and Glucagon Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mazdutide, a dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR). This compound, also known as IBI362 or LY3305677, is an innovative therapeutic agent engineered to address key aspects of metabolic diseases such as type 2 diabetes and obesity.[1] Its dual-action mechanism offers a multifaceted approach to glycemic control and weight management by simultaneously leveraging the complementary effects of GLP-1R and GCGR activation.[1][2][3]

Core Mechanism of Action

This compound is a long-acting synthetic peptide modeled on mammalian oxyntomodulin, a naturally occurring peptide that activates both GLP-1R and GCGR.[4][5] By engaging GLP-1R, this compound enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[1][4][6] Concurrently, its activation of GCGR increases energy expenditure, enhances fatty acid oxidation, and improves hepatic fat metabolism.[2][4][6] This combined activity profile allows for potent glucose-lowering and weight-loss effects.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's receptor binding affinity, potency, and clinical efficacy.

Table 1: In Vitro Receptor Binding and Potency of this compound

| Receptor | Species | Parameter | Value (nM) |

| GLP-1R | Human | Ki | 28.6[5] |

| GLP-1R | Mouse | Ki | 25.1[5] |

| GCGR | Human | Ki | 17.7[5] |

| GCGR | Mouse | Ki | 15.9[5] |

| Insulin Secretion (mouse islets) | Mouse | EC50 | 5.2[5] |

Table 2: Summary of Key Clinical Trial Outcomes for this compound

| Trial Name (if available) | Indication | Dose(s) | Duration | Key Efficacy Endpoints |

| Phase 1b | Overweight or Obesity (Chinese adults) | Multiple ascending doses | - | Significant reductions in body weight and improvements in metabolic parameters.[7] |

| Phase 2 (NCT04904913) | Obesity (Chinese adults) | 9 mg | 48 weeks | 18.6% reduction in body weight from baseline.[4] |

| DREAMS-1 | Type 2 Diabetes (Chinese adults) | 4 mg, 6 mg | 24 weeks | Superior reduction in HbA1c compared to placebo (-1.57% for 4mg, -2.15% for 6mg vs. -0.14% for placebo).[8] |

| DREAMS-2 (NCT05606913) | Type 2 Diabetes (Chinese adults) | 4 mg, 6 mg | 28 weeks | Superior reduction in HbA1c compared to dulaglutide 1.5 mg.[9] |

| GLORY-1 | Overweight or Obesity (Chinese adults) | 4 mg, 6 mg | 48 weeks | Superior weight loss efficacy compared to placebo.[10] |

Signaling Pathways and Experimental Workflows

Signaling Pathways of GLP-1R and GCGR Activation

The activation of both GLP-1R and GCGR by this compound initiates intracellular signaling cascades, primarily through the G-protein-coupled receptor (GPCR) pathway, leading to the production of cyclic AMP (cAMP).

Caption: this compound dual agonism on GLP-1R and GCGR signaling pathways.

Experimental Workflow for Dual Agonist Characterization

The characterization of a dual GLP-1R/GCGR agonist like this compound typically follows a multi-stage process, from initial in vitro screening to in vivo efficacy studies.

Caption: Experimental workflow for dual GLP-1R/GCGR agonist development.

Detailed Experimental Protocols

The following are representative, detailed methodologies for key in vitro assays used to characterize dual GLP-1R/GCGR agonists like this compound. These protocols are based on standard practices in the field.

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

Objective: To determine the binding affinity (Ki) of this compound for human GLP-1R and GCGR.

Materials:

-

HEK293 cells stably expressing human GLP-1R or GCGR.

-

Membrane preparation buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).

-

Radioligand: 125I-GLP-1 for GLP-1R and 125I-Glucagon for GCGR.

-

Unlabeled competitor: this compound at various concentrations.

-

Non-specific binding control: High concentration of unlabeled native ligand (GLP-1 or Glucagon).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Competition: Add increasing concentrations of this compound to the wells. For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of the unlabeled native ligand.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay for EC50 Determination

Objective: To determine the potency (EC50) of this compound in stimulating cAMP production via GLP-1R and GCGR activation.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GLP-1R or GCGR.[11]

-

Cell culture medium (e.g., DMEM or F-12).

-

Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).[12]

Procedure:

-

Cell Seeding: Seed the receptor-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.

-

Assay Preparation: On the day of the assay, replace the culture medium with the stimulation buffer containing the phosphodiesterase inhibitor and incubate for a short period.

-

Agonist Stimulation: Add serial dilutions of this compound to the wells. Include a vehicle control (no agonist) and a positive control (a known potent agonist for the respective receptor).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50, which is the concentration of this compound that produces 50% of the maximal response.

References

- 1. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The latest phase II clinical research by Innovent Biologics on this compound, a GLP-1R/GCGR dual agonist, has been released, showing significant weight loss effects [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. bariatricnews.net [bariatricnews.net]

- 9. Head-to-head Superiority to High-dose Dulaglutide: Innovent's First Phase 3 Clinical Trial of this compound in Chinese Patients with Type 2 Diabetes Met Study Endpoints [prnewswire.com]

- 10. Innovent's this compound Achieves Phase 3 Success in Chinese Obesity Trial, Paving Way for First GLP-1R/GCGR Dual Agonist Approval [trial.medpath.com]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

Preclinical Profile of Mazdutide: A Technical Guide on its Impact on Energy Expenditure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazdutide (also known as IBI362 or LY3305677) is a novel, long-acting dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, currently under investigation for the treatment of obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the preclinical research on this compound, with a specific focus on its mechanism of action and effects on energy expenditure. By activating both the GLP-1 and glucagon receptors, this compound leverages a multi-faceted approach to weight reduction, impacting both energy intake and expenditure. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in the field of metabolic diseases.

Introduction

Obesity remains a global health crisis, driving the prevalence of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic steatohepatitis (NASH). The development of unimolecular poly-agonists that target multiple metabolic pathways represents a promising therapeutic strategy. This compound, a synthetic peptide analogue of mammalian oxyntomodulin, is at the forefront of this new class of therapeutics. Its dual agonism of the GLP-1 and glucagon receptors is designed to harness the anorectic and insulinotropic effects of GLP-1 receptor activation alongside the energy expenditure-enhancing and lipolytic actions of glucagon receptor activation.[1][2][3][4][5] This synergistic mechanism is anticipated to produce more significant and sustained weight loss than GLP-1 receptor mono-agonists.[1] This guide delves into the preclinical evidence supporting this compound's effects on energy expenditure.

Mechanism of Action: Dual Receptor Agonism

This compound's therapeutic potential stems from its balanced activity at both the GLP-1 and glucagon receptors.

-

GLP-1 Receptor (GLP-1R) Activation: Stimulation of GLP-1R is a well-established strategy for weight management. It enhances insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon secretion, delays gastric emptying, and acts on the central nervous system to promote satiety and reduce food intake.[2][3][4]

-

Glucagon Receptor (GCGR) Activation: Glucagon is traditionally known for its role in maintaining glucose homeostasis by stimulating hepatic glucose production. However, pharmacological activation of the glucagon receptor has been shown to increase energy expenditure, promote fatty acid oxidation, and induce lipolysis in preclinical models.[2][3][4]

By combining these two mechanisms, this compound is designed to create a negative energy balance through both reduced caloric intake and increased energy expenditure.

Signaling Pathway of this compound's Dual Agonism

Caption: Dual signaling pathways of this compound.

Preclinical Evidence on Energy Expenditure

Preclinical studies in diet-induced obese (DIO) mice have provided the primary evidence for this compound's impact on energy expenditure. A key study by Chen et al. (2021) demonstrated that chronic administration of this compound increased energy expenditure in DIO mice, an effect not observed with the GLP-1 receptor mono-agonist semaglutide.[6]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a preclinical study in DIO mice.

| Parameter | Vehicle | This compound (LY3305677) - 30 nmol/kg | Semaglutide - 60 nmol/kg |

| Body Weight Change (18 days) | - | ↓ 33% | ↓ 12% |

| Fat Mass Change (18 days) | - | ↓ 70% | Not Reported |

| Food Intake Change (18 days) | - | ↓ 50% | Not Reported |

| Energy Expenditure | Baseline | Increased | No Change |

| Serum Triglycerides | Baseline | ↓ | Not Reported |

| Serum PCSK9 | Baseline | ↓ | Not Reported |

| Serum FGF21 | Baseline | ↑ | Not Reported |

Data extracted from Chen et al., 2021.[6]

These findings suggest that the superior weight loss effect of this compound compared to a GLP-1 receptor agonist is, at least in part, attributable to its ability to increase energy expenditure. The reduction in fat mass further supports the role of increased fatty acid oxidation and lipolysis.

Experimental Protocols

This section outlines the typical methodologies employed in preclinical studies evaluating the effects of GLP-1/glucagon dual agonists on energy expenditure.

Animal Models

-

Diet-Induced Obese (DIO) Mice: C57BL/6J mice are commonly used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight and fat mass is achieved compared to control mice on a standard chow diet.

Drug Administration

-

Route of Administration: Subcutaneous (s.c.) injection is the standard route for peptide-based therapeutics like this compound.

-

Dosing Regimen: In the chronic study by Chen et al. (2021), this compound was administered at a dose of 15 nmol/kg for the assessment of energy expenditure.[6] For body composition and food intake studies, a dose of 30 nmol/kg was used.[6] The dosing frequency is typically once daily or as determined by the pharmacokinetic profile of the compound.

Indirect Calorimetry for Energy Expenditure Measurement

Indirect calorimetry is the gold standard for assessing energy expenditure in preclinical models. It measures oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

-

System: A comprehensive laboratory animal monitoring system (e.g., CLAMS) is used.

-

Acclimation: Animals are individually housed in metabolic cages and allowed to acclimate for a period (e.g., 24-48 hours) before data collection begins.

-

Data Collection: VO2 and VCO2 are measured continuously over a set period (e.g., 24-72 hours) to assess energy expenditure during both light and dark cycles.

-

Parameters Measured:

-

Oxygen Consumption (VO2): The rate at which oxygen is consumed by the animal.

-

Carbon Dioxide Production (VCO2): The rate at which carbon dioxide is produced.

-

Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2 (RER = VCO2 / VO2). An RER value of ~1.0 indicates carbohydrate oxidation, while a value of ~0.7 indicates fat oxidation.

-

Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/day) = [3.9 x VO2 (L/day)] + [1.1 x VCO2 (L/day)].

-

Experimental Workflow for Assessing this compound's Effect on Energy Expenditure

Caption: Preclinical workflow for energy expenditure analysis.

Body Composition Analysis

-

Dual-Energy X-ray Absorptiometry (DEXA): This technique is used to measure fat mass, lean body mass, and bone mineral density at the beginning and end of the treatment period to assess changes in body composition.

Conclusion

The preclinical data available for this compound strongly support its mechanism of action as a dual GLP-1 and glucagon receptor agonist that effectively reduces body weight through a combination of decreased food intake and increased energy expenditure. The key finding that this compound, unlike a GLP-1 receptor mono-agonist, increases energy expenditure in DIO mice highlights the significant contribution of its glucagon receptor agonism to its overall efficacy.[6] Further detailed studies are warranted to fully elucidate the quantitative impact on energy expenditure and the underlying molecular mechanisms, such as the potential role of brown and beige adipose tissue activation. This technical guide provides a foundational understanding of the preclinical research on this compound's effects on energy expenditure for scientists and researchers dedicated to advancing the treatment of obesity and metabolic diseases.

References

- 1. aijourn.com [aijourn.com]

- 2. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications - BioSpace [biospace.com]

- 3. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]

- 4. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg this compound (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]

- 5. Innovent's First New Drug Application of this compound for Chronic Weight Management has been Accepted by the NMPA of China - BioSpace [biospace.com]

- 6. diabetesjournals.org [diabetesjournals.org]

The Discovery and Synthesis of Mazdutide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mazdutide (also known as LY3305677 and IBI362) is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, developed through a collaboration between Eli Lilly and Company and Innovent Biologics.[1][2] As an oxyntomodulin (OXM) analogue, this compound is engineered for extended duration of action, allowing for once-weekly subcutaneous administration.[3][4] This potent unimolecular peptide has demonstrated significant efficacy in promoting weight loss and improving glycemic control in clinical trials, positioning it as a promising therapeutic candidate for obesity and type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed, representative experimental protocols and a summary of key clinical trial data.

Discovery and Rationale

The development of this compound is rooted in the therapeutic potential of the naturally occurring gut hormone oxyntomodulin. OXM is a 37-amino acid peptide that activates both the GLP-1 and glucagon receptors, leading to reduced food intake, increased energy expenditure, and improved glucose metabolism.[5] However, the therapeutic application of native OXM is limited by its short in-vivo half-life.

This compound was designed to overcome this limitation by incorporating two key structural modifications: the substitution of the second amino acid with alpha-aminoisobutyric acid (Aib) to confer resistance to dipeptidyl peptidase-4 (DPP-4) degradation, and the attachment of a C20 fatty diacid moiety to the lysine (B10760008) residue at position 20 via a hydrophilic linker. This fatty acid modification promotes binding to serum albumin, significantly extending the peptide's half-life and enabling once-weekly dosing.

Chemical Synthesis of this compound

The synthesis of this compound, a complex acylated peptide, is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol for the synthesis of the this compound peptide backbone and its subsequent acylation.

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water

-

Linker: Fmoc-NH-(PEG)n-COOH (where n represents the number of polyethylene (B3416737) glycol units)

-

Fatty acid: C20 fatty diacid

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC)

-

Analytical instruments: Mass spectrometer, HPLC

Representative Solid-Phase Peptide Synthesis (SPPS) Protocol

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 1-2 hours.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The reaction is monitored for completion using a Kaiser test.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence.

-

Linker and Fatty Acid Conjugation:

-

The side chain protecting group of the lysine at position 20 is selectively removed.

-

The hydrophilic linker is coupled to the lysine side chain using the same coupling chemistry.

-

The C20 fatty diacid is then coupled to the linker.

-

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by RP-HPLC.

-

Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by acting as a dual agonist at the GLP-1 and glucagon receptors, both of which are G-protein coupled receptors.

GLP-1 Receptor Activation

Activation of the GLP-1 receptor by this compound initiates a signaling cascade that leads to:

-

Enhanced Glucose-Dependent Insulin (B600854) Secretion: Increased intracellular cyclic AMP (cAMP) levels in pancreatic β-cells promote insulin release in response to elevated blood glucose.

-

Suppressed Glucagon Secretion: Reduces glucagon release from pancreatic α-cells, thereby lowering hepatic glucose production.

-

Delayed Gastric Emptying: Slows the rate at which food leaves the stomach, promoting a feeling of fullness.

-

Reduced Appetite: Acts on appetite centers in the brain to decrease food intake.

Glucagon Receptor Activation

Activation of the glucagon receptor by this compound contributes to:

-

Increased Energy Expenditure: Stimulates thermogenesis and increases metabolic rate.

-

Enhanced Hepatic Fat Metabolism: Promotes the breakdown of fats in the liver.

The synergistic action on both receptors is believed to result in more significant weight loss and improved glycemic control compared to selective GLP-1 receptor agonists.

Experimental Protocols

The following are representative protocols for key in-vitro and clinical experiments used to characterize the activity of this compound.

In-Vitro Receptor Activation Assay

This assay determines the potency of this compound in activating the GLP-1 and glucagon receptors.

4.1.1. Materials and Reagents

-

HEK293 cells stably expressing the human GLP-1 receptor or glucagon receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

-

This compound and reference agonists (e.g., GLP-1, glucagon)

-

96-well cell culture plates

4.1.2. Protocol

-

Cell Seeding: Seed the receptor-expressing HEK293 cells into 96-well plates at a density of 20,000 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and reference agonists in assay buffer.

-

Cell Treatment: Wash the cells with assay buffer and then add the compound dilutions. Incubate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Clinical Trial Protocol: GLORY-1 Study

The GLORY-1 study was a pivotal Phase 3 clinical trial designed to evaluate the efficacy and safety of this compound in Chinese adults with overweight or obesity.[6][7]

4.2.1. Study Design

-

Type: Multicenter, randomized, double-blind, placebo-controlled.[6]

-

Participants: 610 Chinese adults with a BMI of ≥28 kg/m ² or a BMI of ≥24 kg/m ² with at least one weight-related comorbidity.[6]

-

Intervention: Participants were randomized in a 1:1:1 ratio to receive once-weekly subcutaneous injections of this compound 4 mg, this compound 6 mg, or placebo for 48 weeks.[6]

4.2.2. Endpoints

-

Primary Endpoints:

-

Key Secondary Endpoints:

-

Proportion of participants achieving ≥10% and ≥15% weight loss.[6]

-

Changes in waist circumference, systolic blood pressure, triglycerides, LDL-cholesterol, total cholesterol, serum uric acid, and alanine (B10760859) aminotransferase (ALT).[6]

-

4.2.3. Methodology for Secondary Endpoint Measurement

-

Waist Circumference: Measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.

-

Blood Pressure: Measured in a seated position after at least 5 minutes of rest using a validated automated oscillometric device.

-

Lipid Profile (Triglycerides, LDL-C, Total Cholesterol): Determined from fasting blood samples using standard enzymatic colorimetric assays.

-

Serum Uric Acid: Measured from fasting blood samples using a uricase-based enzymatic method.

-

Alanine Aminotransferase (ALT): Measured from fasting blood samples using a standardized enzymatic rate method.

Clinical Efficacy and Safety Data

The GLORY-1 and DREAMS-1 clinical trials have provided robust data on the efficacy and safety of this compound.

GLORY-1 Study Results

| Endpoint | This compound 4 mg | This compound 6 mg | Placebo |

| Mean % Weight Change at Week 48 | -11.00% | -14.01% | +0.30% |

| % Participants with ≥15% Weight Loss at Week 48 | 35.7% | 49.5% | 2.0% |

| Mean Change in Waist Circumference at Week 48 (cm) | -9.48 | -10.96 | -1.48 |

| Mean Change in Systolic Blood Pressure at Week 48 (mmHg) | -8.1 | -9.9 | -1.8 |

| Mean % Change in Triglycerides at Week 48 | -25.2% | -28.9% | -1.2% |

| Mean % Change in LDL-Cholesterol at Week 48 | -8.9% | -11.4% | +0.9% |

| Mean Change in Serum Uric Acid at Week 48 (µmol/L) | -44.79 | -44.79 | +5.96 |

| Mean Change in ALT at Week 48 (U/L) | -14.50 | -14.50 | -4.50 |

Data from the GLORY-1 trial.[7][8][9]

DREAMS-1 Study Results

| Endpoint | This compound 4 mg | This compound 6 mg | Placebo |

| Mean Change in HbA1c at Week 24 | -1.57% | -2.15% | +0.14% |

| Mean % Weight Change at Week 48 | - | -9.6% | - |

Data from the DREAMS-1 trial.[10]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated. The most common adverse events were gastrointestinal in nature, including diarrhea, nausea, and vomiting, which were mostly mild to moderate in severity.[11]

Conclusion

This compound represents a significant advancement in the development of therapeutics for obesity and type 2 diabetes. Its dual agonism of the GLP-1 and glucagon receptors provides a synergistic mechanism of action that leads to substantial weight loss and improvements in multiple cardiometabolic parameters. The robust data from clinical trials, coupled with a favorable safety profile, underscore the potential of this compound to become a valuable treatment option for individuals with these chronic metabolic diseases. Further research and ongoing clinical trials will continue to elucidate the full therapeutic potential of this promising agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 3. Innovent Announces Phase 2 study of this compound(IBI362) in Chinese Participants with Overweight or Obesity Met Primary and All Key Secondary Endpoints - BioSpace [biospace.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Innovent Announces the First Phase 3 Clinical Trial of this compound in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of this compound to the NMPA [prnewswire.com]

- 7. Innovent Unveils Phase 3 this compound Weight Management Study Results at ADA's 84th Sessions [synapse.patsnap.com]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. bariatricnews.net [bariatricnews.net]

- 10. Innovent's Phase 3 Trial of this compound for Type 2 Diabetes in China Meets Endpoints, NDA Submission Planned [synapse.patsnap.com]

- 11. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Agonist Peptide Mazdutide: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mazdutide (also known as IBI362 or LY3305677) is an investigational long-acting dual agonist of the glucagon-like peptide-1 (GLP-1) receptor and the glucagon (B607659) receptor (GCGR).[1][2] Developed as an analog of oxyntomodulin, this compound is engineered for once-weekly subcutaneous administration and has demonstrated significant potential in the treatment of type 2 diabetes and obesity.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, supported by a summary of key preclinical and clinical findings. Detailed experimental methodologies for representative assays are also provided to facilitate further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound is a synthetic peptide composed of 33 amino acids.[4] Its structure incorporates a non-coded amino acid, alpha-aminoisobutyric acid (Aib), at position 2.[4][5] A critical modification for its extended duration of action is the conjugation of a C20 fatty diacid moiety to the lysine (B10760008) residue at position 20 via a hydrophilic linker.[4] This modification promotes high binding affinity to plasma albumin, thereby prolonging its circulatory half-life.[4][5]

Amino Acid Sequence

The amino acid sequence of the this compound peptide backbone is as follows:

His-{Aib}-Gln-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Lys-Tyr-Leu-Asp-Glu-Lys-Lys-Ala-Lys-{Linker-Fatty Acid}-Glu-Phe-Val-Glu-Trp-Leu-Leu-Glu-Gly-Gly-Pro-Ser-Ser-Gly-NH2[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C210H322N46O67 | [4][6][8] |

| Molecular Weight | 4563.06 g/mol | [6][7] |

| Solubility | Soluble in water and DMSO (1mg/ml) | [4][5] |

| Isoelectric Point | Not publicly available | |

| Half-life (t1/2) | 174.8 hours | [2] |

Mechanism of Action

This compound exerts its therapeutic effects through the dual agonism of the GLP-1 and glucagon receptors.[1][9] This balanced activation leads to a synergistic improvement in glycemic control and body weight reduction.

GLP-1 Receptor Agonism

Activation of the GLP-1 receptor by this compound leads to:

-

Enhanced Glucose-Dependent Insulin (B600854) Secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.[9][10]

-

Suppression of Glucagon Secretion: Inhibition of glucagon release from pancreatic α-cells, further contributing to lower blood glucose.[11]

-

Delayed Gastric Emptying: Slowing the rate at which food leaves the stomach, promoting a feeling of fullness.[9][11]

-

Reduced Appetite: Acting on central nervous system pathways to decrease food intake.[9][10]

Glucagon Receptor Agonism

Concurrent activation of the glucagon receptor by this compound contributes to:

-

Increased Energy Expenditure: Stimulation of metabolic rate, leading to greater calorie burning.[9][10]

-

Enhanced Lipolysis and Fatty Acid Oxidation: Promoting the breakdown of fats for energy.[12]

-

Improved Hepatic Fat Metabolism: Reducing fat accumulation in the liver.[2][12]

The dual-agonist nature of this compound is designed to harness the beneficial metabolic effects of glucagon while mitigating the potential for hyperglycemia through the potent glucose-lowering actions of GLP-1 receptor activation.

Preclinical and Clinical Data

Receptor Binding and In Vitro Potency

This compound demonstrates potent binding to both human and mouse GLP-1 and glucagon receptors. A summary of its in vitro activity is provided in Table 2.

| Parameter | Species | GLP-1 Receptor | Glucagon Receptor | Reference |

| Binding Affinity (Ki) | Human | 28.6 nM | 17.7 nM | [4][6] |

| Binding Affinity (Ki) | Mouse | 25.1 nM | 15.9 nM | [4][6] |

| Functional Potency (EC50) | Mouse Islets (Insulin Secretion) | 5.2 nM | - | [4][6] |

Clinical Efficacy and Safety

Extensive clinical trials have been conducted to evaluate the efficacy and safety of this compound in various populations. The GLORY-1 and DREAMS-2 studies are pivotal phase 3 trials that have provided robust data.

The GLORY-1 study was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial in Chinese adults with overweight or obesity.[9][11][13]

Table 3: Key Efficacy Outcomes from the GLORY-1 Study

| Outcome | Placebo | This compound 4 mg | This compound 6 mg | Reference |

| Mean % Weight Change from Baseline (Week 48) | -0.5% | -12.0% | -14.8% | |

| % of Participants with ≥5% Weight Loss (Week 32) | 10.9% | 76.3% | 84.0% | [9] |

| % of Participants with ≥15% Weight Loss (Week 48) | 2.1% | 37.0% | 50.6% | [9] |

| Mean Change in Waist Circumference (cm) from Baseline (Week 48) | -1.48 cm | -9.48 cm | -10.96 cm | |

| Mean % Change in Liver Fat Content from Baseline (Week 48) | -5.27% | -65.85% | -80.24% |

The most common adverse events reported were gastrointestinal in nature, including nausea, diarrhea, and vomiting, which were generally mild to moderate in severity.[10]

The DREAMS-2 study was a phase 3 clinical trial comparing this compound to dulaglutide in Chinese adults with type 2 diabetes inadequately controlled with metformin.[12][14][15]

Table 4: Key Efficacy Outcomes from the DREAMS-2 Study (Week 28)

| Outcome | Dulaglutide 1.5 mg | This compound 4 mg | This compound 6 mg | Reference |

| Mean Change in HbA1c from Baseline | -1.36% | -1.69% | -1.73% | [14][15] |

| % of Participants with HbA1c <7.0% | 62.1% | 71.2% | 74.2% | [14] |

| Mean Weight Reduction from Baseline | -2.86% | -9.24% | -7.13% | [12] |

| % of Participants with ≥5% Weight Loss | 26.9% | 62.4% | 78.2% | [12] |

The safety profile of this compound in the DREAMS-2 study was consistent with previous trials, with no new safety signals observed.[14]

Experimental Protocols

The following sections provide representative, detailed methodologies for key in vitro and in vivo assays used in the characterization of GLP-1 and glucagon receptor agonists. These protocols are intended to be illustrative and may require optimization for specific laboratory conditions.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the GLP-1 or glucagon receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GLP-1 or glucagon receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., 125I-GLP-1 or 125I-Glucagon).

-

Unlabeled competitor ligand (the test compound, e.g., this compound).

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold PBS).

-

96-well filter plates (e.g., glass fiber filters).

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor ligand in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd).

-

The serially diluted unlabeled competitor ligand or buffer for total binding wells.

-

A high concentration of a known potent ligand for non-specific binding wells.

-

Cell membrane preparation.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor ligand by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a percentage of the maximal specific binding against the log concentration of the competitor ligand.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Functional Assay

This protocol describes a method to measure the ability of a test compound to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in GLP-1 and glucagon receptor signaling.

Materials:

-

A cell line stably expressing the human GLP-1 or glucagon receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

-

Test compound (e.g., this compound) at various concentrations.

-

A commercial cAMP assay kit (e.g., LANCE Ultra cAMP Kit or AlphaScreen cAMP Assay Kit).

-

A plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence or luminescence).

Procedure:

-

Seed the cells into a 96- or 384-well plate and culture until they reach the desired confluency.

-

On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

-

Add the test compound at various concentrations to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) by non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes a standard OGTT in a mouse model of type 2 diabetes to assess the effect of a test compound on glucose disposal.

Materials:

-

Diabetic mouse model (e.g., db/db mice or diet-induced obese mice).

-

Test compound (e.g., this compound) and vehicle control.

-

Glucose solution (e.g., 20% w/v in sterile water).

-

Blood glucose meter and test strips.

-

Oral gavage needles.

Procedure:

-

Acclimatize the mice to the experimental conditions.

-

Fast the mice overnight (e.g., 16 hours) with free access to water.

-

Record the baseline body weight of each mouse.

-

Administer the test compound or vehicle control via the desired route (e.g., subcutaneous injection) at a specified time before the glucose challenge.

-

At time 0, measure the baseline blood glucose level from a tail snip.

-

Immediately administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

-

Compare the glucose tolerance curves and AUC values between the treatment groups to assess the efficacy of the test compound.

Conclusion

This compound is a promising dual GLP-1 and glucagon receptor agonist with a well-defined chemical structure and mechanism of action. Its unique dual agonism provides a multifaceted approach to the treatment of type 2 diabetes and obesity, addressing key aspects of glucose metabolism, appetite regulation, and energy expenditure. Robust clinical trial data have demonstrated its significant efficacy in improving glycemic control and promoting weight loss, with a manageable safety profile. The experimental protocols provided herein offer a foundation for further research into this compound and the development of next-generation dual-agonist therapies. As a first-in-class approved dual GCG/GLP-1 receptor agonist for weight management, this compound represents a significant advancement in the field of metabolic disease therapeutics.[2]

References

- 1. Innovent's Phase III obesity treatment trial meets all endpoints [clinicaltrialsarena.com]

- 2. A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medthority.com [medthority.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Innovent Announces the Second Phase 3 Trial of this compound in Chinese Patients with Type 2 Diabetes Met Study Endpoints, and Plans to Submit NDA of this compound to the NMPA [prnewswire.com]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - UZ [thermofisher.com]

- 8. biorxiv.org [biorxiv.org]

- 9. bariatricnews.net [bariatricnews.net]

- 10. Phase 3 Clinical Study of this compound in Chinese Adults with Overweight or Obesity (GLORY-1) Published in The New England Journal of Medicine (NEJM) [prnewswire.com]

- 11. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]

- 12. Head-to-head Superiority over Dulaglutide: Innovent's Phase 3 Clinical Trial DREAMS-2 of this compound in Chinese Patients with Type 2 Diabetes were Orally Presented at EASD 2024 [prnewswire.com]

- 13. Innovent’s this compound meets endpoints in phase III obesity trial | BioWorld [bioworld.com]

- 14. Innovent's this compound superior to Trulicity in Phase III T2D trial [clinicaltrialsarena.com]

- 15. This compound Outperforms Dulaglutide in Chinese Type 2 Diabetes: Phase 3 DREAMS-2 Results Presented at EASD 2024 [synapse.patsnap.com]

Early-Phase Clinical Efficacy of Mazdutide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data on the efficacy of Mazdutide, a novel dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors. The following sections detail the quantitative outcomes from Phase 1 and Phase 2 clinical trials, the experimental protocols employed, and the underlying signaling pathways of this promising therapeutic agent for obesity and type 2 diabetes.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from early-phase clinical trials of this compound in various patient populations.

Table 1: Phase 2 Efficacy in Chinese Adults with Overweight or Obesity

| Parameter | This compound 3 mg | This compound 4.5 mg | This compound 6 mg | Placebo |

| Mean % Body Weight Change from Baseline (24 Weeks) | -6.7% | -10.4% | -11.3% | -1.0% |

| Placebo-Adjusted Mean % Body Weight Change (24 Weeks) | -7.7% | -11.4% | -12.3% | N/A |

| Proportion of Patients with ≥5% Weight Loss (24 Weeks) | 58.1% | 82.5% | 80.3% | 4.8% |

| Proportion of Patients with ≥10% Weight Loss (24 Weeks) | 19.4% | 49.2% | 50.8% | 0% |

Data from a Phase 2 trial in Chinese patients with overweight or obesity[1].

Table 2: Phase 2 Efficacy in Chinese Adults with Obesity (9 mg dose)

| Parameter | This compound 9 mg | Placebo |

| Placebo-Adjusted Mean % Body Weight Loss from Baseline (48 Weeks) | 18.6% | N/A |

| Mean % Body Weight Change from Baseline vs. Placebo (24 Weeks) | -15.4% | N/A |

| Mean Body Weight Change from Baseline vs. Placebo (kg) (24 Weeks) | -14.7 kg | N/A |

| Proportion of Patients with ≥5% Weight Loss (24 Weeks) | 81.7% | 0% |

| Proportion of Patients with ≥10% Weight Loss (24 Weeks) | 65.0% | 0% |

| Proportion of Patients with ≥15% Weight Loss (24 Weeks) | 31.7% | 0% |

| Proportion of Patients with ≥20% Weight Loss (24 Weeks) | 21.7% | 0% |

| Reduction in Liver Fat Content (in patients with baseline >5%) (24 Weeks) | 73.3% | N/A |

| Decline in ALT Levels vs. Placebo (24 Weeks) | 45.5% | N/A |

Data from a Phase 2 trial in Chinese adults with obesity[2][3][4][5].

Table 3: Phase 2 Efficacy in Chinese Patients with Type 2 Diabetes

| Parameter | This compound 3 mg | This compound 4.5 mg | This compound 6 mg | Dulaglutide 1.5 mg | Placebo |

| Mean Change in HbA1c from Baseline (20 Weeks) | -1.41% | -1.67% | -1.55% | -1.35% | +0.03% |

| Mean % Body Weight Change from Baseline (20 Weeks) | N/A | N/A | Up to -7.1% | -2.7% | -1.4% |

| Proportion of Patients with ≥5% Weight Loss (20 Weeks) | 24.0% | 37.0% | 57.1% | 18.0% | 9.8% |

| Proportion of Patients Achieving HbA1c <7.0% (20 Weeks) | 62.8% | 74.4% | 78.3% | 69.8% | 20.0% |

| Proportion of Patients Achieving HbA1c ≤6.5% (20 Weeks) | N/A | N/A | N/A | 46.0% | 7.8% |

Data from a Phase 2 randomized, double-blind, placebo-controlled trial in Chinese patients with Type 2 Diabetes[6][7][8][9][10]. Some data points for specific dosages were not available in the provided search results.

Table 4: Phase 1b Efficacy in Chinese Adults with Overweight or Obesity (High Doses)

| Parameter | This compound (up to 9 mg) - Cohort 5 | This compound (up to 10 mg) - Cohort 4 |

| Mean Body Weight Reduction (kg) | 9.23 kg (at week 12) | 7.62 kg (at week 16) |

| Mean % Body Weight Reduction | 11.7% (at week 12) | 9.5% (at week 16) |

| Proportion of Patients with ≥10% Weight Loss | 50% | 50% |

| Proportion of Patients with ≥15% Weight Loss | 25% | 25% |

Data from a Phase 1b multiple-ascending-dose trial in Chinese adults with overweight or obesity[11][12].

Experimental Protocols

The early-phase clinical trials for this compound were predominantly randomized, double-blind, and placebo-controlled, forming the gold standard for clinical investigation.

Phase 2 Trial in Chinese Adults with Overweight or Obesity

-

Study Design: A randomized, double-blind, placebo-controlled Phase 2 trial[13].

-

Participant Population: Overweight adults (BMI ≥24 kg/m ²) with at least one comorbidity, or adults with obesity (BMI ≥28 kg/m ²)[13].

-

Intervention: Participants were randomized to receive once-weekly subcutaneous injections of this compound (3 mg, 4.5 mg, or 6 mg) or a matching placebo[13].

-

Treatment Duration: 24 weeks[13].

-

Primary Endpoint: The primary outcome was the percentage change in body weight from baseline to week 24[13].

-

Key Secondary Endpoints: Included the proportion of participants achieving weight loss of ≥5%, ≥10%, and ≥15%, as well as changes in waist circumference, blood pressure, and lipid levels[14].

Phase 2 Trial in Chinese Patients with Type 2 Diabetes

-

Study Design: A randomized, double-blind, placebo-controlled, active-referenced (dulaglutide) Phase 2 trial[7].

-

Participant Population: Adults with type 2 diabetes inadequately controlled with diet and exercise, with or without stable metformin (B114582) therapy. Participants had a baseline HbA1c between 7.0% and 10.5%[7][9].

-

Intervention: Participants were randomly assigned to receive once-weekly subcutaneous injections of this compound (3 mg, 4.5 mg, or 6 mg), open-label dulaglutide (1.5 mg), or placebo[7][9].

-

Dose Titration: this compound doses were escalated over a period of 4 to 8 weeks to the target dose[8][10].

-

Treatment Duration: 20 weeks, followed by a 4-week safety follow-up period[7][8].

-

Primary Endpoint: The primary outcome was the change in HbA1c from baseline to week 20[7][9].

-

Key Secondary Endpoints: Included changes in body weight and the proportion of participants achieving specific HbA1c targets and weight loss thresholds[7][9].

Visualized Signaling Pathways and Workflows

This compound's Dual Agonist Signaling Pathway

This compound functions by simultaneously activating the GLP-1 and glucagon receptors, leading to a synergistic effect on metabolic regulation[15][16][17]. The diagram below illustrates the key downstream signaling effects.

Caption: this compound's dual activation of GLP-1 and Glucagon receptors.

Experimental Workflow for a Typical Phase 2 Trial

The following diagram outlines the general workflow of the Phase 2 clinical trials for this compound.

Caption: Generalized workflow of a Phase 2 randomized controlled trial for this compound.

References

- 1. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]

- 2. Innovent’s this compound offers weight loss in Phase II obesity trial - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. bariatricnews.net [bariatricnews.net]

- 4. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg this compound (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]

- 5. Innovent’s Phase ll this compound trial achieves primary endpoint [clinicaltrialsarena.com]

- 6. Innovent’s Phase II this compound study shows diabetes patient weight loss - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial | Diabetes Care | American Diabetes Association [diabetesjournals.org]

- 8. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of this compound (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]

- 9. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy and Safety of this compound in Chinese Patients With Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Innovent Releases Results of High-dose Cohorts in Phase 1 Clinical Study of this compound (IBI362) in Chinese Adults with Overweight or Obesity at ENDO 2022 [prnewswire.com]

- 12. Safety and efficacy of a GLP-1 and glucagon receptor dual agonist this compound (IBI362) 9 mg and 10 mg in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple-ascending-dose phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A phase 2 randomised controlled trial of this compound in Chinese overweight adults or adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Innovent Announces the First Phase 3 Clinical Trial of this compound in Chinese Adults with Overweight or Obesity Met the Primary and All Key Secondary Endpoints, and Plans to Submit NDA of this compound to the NMPA [prnewswire.com]

- 15. polarispeptides.com [polarispeptides.com]

- 16. nbinno.com [nbinno.com]

- 17. What is the therapeutic class of this compound? [synapse.patsnap.com]

Foundational Studies on Mazdutide's Effect on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazdutide (also known as IBI362 or OXM3) is an investigational dual agonist of the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors (GCGR).[1][2] As a synthetic analogue of the mammalian hormone oxyntomodulin (OXM), this compound is designed to leverage the synergistic effects of activating both pathways to achieve superior metabolic control compared to single-agonist therapies.[3][4][5] This technical guide provides an in-depth overview of the foundational studies investigating this compound's impact on lipid metabolism, presenting quantitative data, experimental protocols, and visualizing key pathways.

This compound's mechanism of action involves stimulating GLP-1 receptors to enhance insulin (B600854) secretion, suppress appetite, and slow gastric emptying, while concurrently activating glucagon receptors to potentially increase energy expenditure and enhance hepatic fat metabolism.[1][3][4][6][7] This dual action has shown promise in clinical trials for significant weight loss and improvements in various cardiometabolic parameters, including lipid profiles.[8][9][10][11][12]

Core Signaling Pathways and Mechanism of Action on Lipid Metabolism

This compound's effects on lipid metabolism are a composite of its actions on both the GLP-1 and glucagon receptors.

-

GLP-1 Receptor Activation: Activation of the GLP-1 receptor contributes to improved lipid profiles, primarily through its effects on weight reduction and improved insulin sensitivity. By promoting satiety and reducing caloric intake, GLP-1 agonism leads to a decrease in the overall lipid load.[6][7]

-

Glucagon Receptor Activation: Glucagon receptor agonism is thought to play a more direct role in lipid metabolism. It may enhance fat oxidation and increase the basal metabolic rate.[1][6][7] In the liver, glucagon receptor activation can promote lipolysis and inhibit fat synthesis.[4]

The combined activation of these receptors is hypothesized to produce a synergistic effect, leading to more profound improvements in lipid parameters than could be achieved with a single-receptor agonist.[1]

Quantitative Data from Clinical Studies

Multiple clinical trials have demonstrated this compound's efficacy in improving lipid profiles in adults with overweight or obesity, with and without type 2 diabetes.

Table 1: Meta-Analysis of Lipid Profile Changes with this compound vs. Placebo

A meta-analysis of seven randomized controlled trials (RCTs) involving 680 participants showed significant reductions in several lipid parameters.[8]

| Lipid Parameter | Mean Difference (MD) vs. Placebo (95% CI) |

| Total Cholesterol | -16.82% (-24.52% to -9.13%) |

| Triglycerides | -43.29% (-61.57% to -25.01%) |

| LDL-C | -17.07% (-25.54% to -8.60%) |

| HDL-C | -7.54% (-11.26% to -3.83%) |

Table 2: Phase 3 (GLORY-1) Study Results in Chinese Adults with Overweight or Obesity (48 Weeks)

This study highlighted significant improvements in cardiometabolic markers.[9][10]

| Parameter | Treatment Group | Outcome |

| Triglycerides | This compound (4 mg & 6 mg) | Significant reduction (p < 0.001) |

| Total Cholesterol | This compound (4 mg & 6 mg) | Significant reduction (p < 0.001) |

| LDL-C | This compound (4 mg & 6 mg) | Significant reduction (p < 0.001) |

Table 3: Phase 2 Study in Chinese Adults with Overweight or Obesity (24 Weeks)

This study showed dose-dependent improvements in lipid profiles.[13]

| Parameter | This compound 3 mg | This compound 4.5 mg | This compound 6 mg | Placebo |

| % Change in Body Weight | -6.7% | -10.4% | -11.3% | +1.0% |

Note: Specific lipid change percentages for each dose were not detailed in the provided search results but were noted as improved cardiovascular risk factors.

Table 4: Effects on Liver Fat Content

This compound has demonstrated a significant impact on reducing liver fat, a key aspect of lipid metabolism.

| Study | Population | This compound Dose | Mean Reduction in Liver Fat Content | Placebo Reduction |

| Phase 3 (GLORY-1) Exploratory Analysis[14][15] | Participants with baseline MRI-PDFF ≥10% | 6 mg | 80.2% | 5.3% |

| 24-Week Study[3] | Subjects with baseline liver fat content > 5% | 9 mg | 73.3% | Not specified |

| DREAMS-2 Exploratory Data[10] | Not Specified | 4 mg | 7.7% | 0.8% |

| DREAMS-2 Exploratory Data[10] | Not Specified | 6 mg | 13.6% | 0.8% |

Experimental Protocols

The foundational studies on this compound employed rigorous methodologies to assess its impact on lipid metabolism.

Blood Sample Collection and Lipid Profiling

-

Sample Collection: Blood samples are typically collected from participants in the morning following an overnight fast of at least 12-14 hours to avoid alimentary hyperlipemia.[16]

-

Sample Processing: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.

-

Lipid Parameter Measurement: Standard enzymatic colorimetric assays are used to determine the concentrations of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) in plasma samples. These assays are often performed on automated clinical chemistry analyzers.

Assessment of Liver Fat Content

-

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF): This non-invasive imaging technique is used to quantify the fraction of liver fat. It is considered a highly accurate and reproducible method for assessing changes in hepatic steatosis. In clinical trials, participants undergo MRI-PDFF scans at baseline and at specified follow-up time points to measure the change in liver fat content.[3]

Conclusion

Foundational studies on this compound consistently demonstrate its significant and beneficial effects on lipid metabolism. As a dual GLP-1 and glucagon receptor agonist, this compound not only promotes weight loss but also leads to marked improvements in lipid profiles, including reductions in triglycerides, total cholesterol, and LDL-C.[8][9] Furthermore, its profound effect on reducing liver fat content highlights its potential in addressing non-alcoholic fatty liver disease (NAFLD) and metabolic dysfunction-associated steatotic liver disease (MASLD).[14][15] The robust quantitative data from a series of clinical trials, supported by well-established experimental protocols, positions this compound as a promising therapeutic agent for the comprehensive management of obesity and related metabolic disorders. Further research will continue to elucidate the long-term impacts and full spectrum of its metabolic benefits.

References

- 1. polarispeptides.com [polarispeptides.com]

- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bariatricnews.net [bariatricnews.net]

- 4. Innovent Announces this compound, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]

- 5. aijourn.com [aijourn.com]

- 6. tydes.is [tydes.is]

- 7. tydes.is [tydes.is]

- 8. Efficacy and safety of this compound on weight loss among diabetic and non-diabetic patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2minutemedicine.com [2minutemedicine.com]

- 10. EASD 2024: Innovent shows off this compound’s efficacy in diabetes and obesity [clinicaltrialsarena.com]

- 11. bariatricnews.net [bariatricnews.net]

- 12. Innovent Annouces Multiple Clinical Study Results of this compound to be Presented at the EASD 2024 - BioSpace [biospace.com]

- 13. A phase 2 randomised controlled trial of this compound in Chinese overweight adults or adults with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Innovent Presents the Results of the First Phase 3 Study of this compound for Weight Management at the ADA's 84th Scientific Sessions [prnewswire.com]

- 15. fiercepharma.com [fiercepharma.com]

- 16. mdpi.com [mdpi.com]

Beyond Dual Agonism: A Technical Exploration of Mazdutide's Molecular Interactions

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Mazdutide, a novel dual agonist of the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon (B607659) receptor (GCGR), has demonstrated significant therapeutic potential in the management of obesity and type 2 diabetes.[1][2][3] Its mechanism of action is primarily attributed to the synergistic effects of activating both receptors, leading to enhanced glycemic control and weight loss.[1][4][5][6][7] This technical guide delves into the current understanding of this compound's molecular targets. While its engagement with GLP-1R and GCGR is well-established, this paper also explores the potential for molecular interactions beyond these primary targets, drawing upon multi-omics data and outlining key experimental protocols for further investigation.

Introduction

This compound is a long-acting synthetic peptide analogue of mammalian oxyntomodulin.[3][8] Its dual agonism at GLP-1R and GCGR provides a multi-faceted approach to metabolic regulation. Activation of GLP-1R enhances insulin (B600854) secretion, suppresses glucagon release, and promotes satiety.[6][7][9] Concurrently, GCGR activation increases energy expenditure and improves hepatic fat metabolism.[1][4][5][6] This dual mechanism has resulted in promising clinical outcomes, with significant reductions in body weight and improvements in various cardiometabolic parameters.[4][10][11][12][13][14] While the therapeutic effects of this compound are strongly linked to its activity at GLP-1R and GCGR, a comprehensive understanding of its full molecular interaction profile is crucial for a complete safety and efficacy assessment. To date, publicly available research has not identified significant molecular targets for this compound beyond GLP-1R and GCGR. This guide summarizes the known quantitative pharmacology of this compound and provides detailed experimental protocols to facilitate further research into its molecular mechanisms.

Quantitative Pharmacology of this compound

The following tables summarize the available quantitative data on this compound's binding affinity and potency at its primary targets, as well as its clinical efficacy in terms of weight management.

Table 1: Receptor Binding Affinity and Potency of this compound

| Receptor | Species | Parameter | Value (nM) |

| GCGR | Human | Ki | 17.7[8][15] |

| GCGR | Mouse | Ki | 15.9[8][15] |

| GLP-1R | Human | Ki | 28.6[8][15] |

| GLP-1R | Mouse | Ki | 25.1[8][15] |

| Insulin Secretion | Mouse Islets | EC50 | 5.2[8][15] |

Table 2: Clinical Efficacy of this compound in Weight Management (Phase 2 & 3 Clinical Trials)

| Dose | Treatment Duration | Mean Percent Weight Change from Baseline | Placebo-Adjusted Mean Percent Weight Change | Reference |

| 3 mg | 24 weeks | -6.7% | -7.7% | [4] |

| 4 mg | 32 weeks | Superior to placebo | Not specified | [14] |

| 4 mg | 48 weeks | -12.0% | Not specified | [6] |

| 4.5 mg | 24 weeks | -10.4% | -11.4% | [4] |

| 6 mg | 24 weeks | -11.3% | -12.3% | [4] |

| 6 mg | 32 weeks | Superior to placebo | Not specified | [14] |

| 6 mg | 48 weeks | -14.8% | Not specified | [6] |

| 9 mg | 24 weeks | Not specified | -15.4% | [10][12] |

| 9 mg | 48 weeks | Not specified | -18.6% | [14] |

Signaling Pathways of GLP-1R and GCGR Activation

Activation of GLP-1R and GCGR by this compound initiates a cascade of intracellular signaling events, primarily mediated by Gαs proteins and subsequent cyclic AMP (cAMP) production.

Caption: GLP-1R and GCGR signaling pathways activated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the molecular interactions of this compound.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP in response to receptor activation.

References

- 1. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a dual agonist targeting GLP-1R and GCGR, mitigates diabetes-associated cognitive dysfunction: mechanistic insights from multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IBI362 (LY3305677), a weekly-dose GLP-1 and glucagon receptor dual agonist, in Chinese adults with overweight or obesity: A randomised, placebo-controlled, multiple ascending dose phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innovent Announces Publication of this compound (IBI362) Phase 2 Full Results in Chinese Patients with Overweight or Obesity in Nature Communications [prnewswire.com]

- 5. Innovent Dosed First Participant in Phase 3 Clinical Study (GLORY-2) of this compound (IBI362) Higher Dose 9 mg in Chinese Adults with Obesity - BioSpace [biospace.com]

- 6. Innovent Announces this compound, First Dual GCG/GLP-1 Receptor Agonist, Received Approval from China's NMPA for Chronic Weight Management [prnewswire.com]

- 7. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Significant Glycemic Control and Weight Loss: Innovent Announces Phase 2 Study of this compound (IBI362) in Chinese Patients with Type 2 Diabetes Met Primary Endpoint [prnewswire.com]

- 10. Innovent Announces Phase 2 Clinical Study of Higher dose 9 mg this compound (IBI362) in Chinese Adults with Obesity Achieved the 24-Week Primary Endpoint [prnewswire.com]

- 11. Innovent reports significant weight loss, multiple metabolic benefits, and positive safety record with a higher 9mg dose of this compound (IBI362), after a 48-week Phase 2 trial for obesity [synapse.patsnap.com]

- 12. bariatricnews.net [bariatricnews.net]

- 13. EASD 2024: Innovent shows off this compound’s efficacy in diabetes and obesity [clinicaltrialsarena.com]

- 14. Innovent’s this compound meets endpoints in phase III obesity trial | BioWorld [bioworld.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Mazdutide Administration in Rodent Obesity Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mazdutide is a dual agonist for the glucagon-like peptide-1 (GLP-1) and glucagon (B607659) receptors, emerging as a promising therapeutic agent for obesity and type 2 diabetes.[1][2] Its mechanism of action involves leveraging the synergistic effects of both receptors to regulate appetite, enhance energy expenditure, and improve glucose metabolism.[3][4] These application notes provide detailed protocols for the administration of this compound in various rodent models of obesity, offering a guide for preclinical efficacy and mechanism of action studies.

Mechanism of Action: Dual Receptor Agonism

This compound's therapeutic effects stem from its ability to simultaneously activate GLP-1 and glucagon receptors.

-

GLP-1 Receptor Activation: Promotes insulin (B600854) secretion in a glucose-dependent manner, suppresses glucagon release, slows gastric emptying, and acts on the central nervous system to reduce appetite and food intake.

-

Glucagon Receptor Activation: Increases energy expenditure and enhances hepatic fat metabolism.[2][4]

This dual agonism leads to a more significant reduction in body weight and improvement in metabolic parameters compared to single GLP-1 receptor agonists.

Signaling Pathways

The binding of this compound to its receptors initiates downstream signaling cascades that mediate its physiological effects.

This compound dual receptor signaling pathways.

Rodent Models of Obesity

The selection of an appropriate rodent model is critical for studying the anti-obesity effects of this compound. Commonly used models include:

-

Diet-Induced Obesity (DIO) Models: These models, typically using C57BL/6 mice or Sprague-Dawley rats, are fed a high-fat diet to induce obesity, hyperlipidemia, and insulin resistance, closely mimicking the common human condition.

-

Genetic Models:

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes.

-

ob/ob Mice: These mice are deficient in leptin, resulting in a similar phenotype to db/db mice.[1]

-

Zucker (fa/fa) Rats: These rats also possess a mutation in the leptin receptor gene and are a well-established model of genetic obesity and insulin resistance.[5][6]

-

This compound Administration Protocols

The following tables summarize recommended administration protocols for this compound and similar dual GLP-1/glucagon receptor agonists in various rodent models of obesity based on available preclinical data.

Table 1: this compound Administration Protocols in Mouse Models of Obesity

| Rodent Model | This compound Dose | Route of Administration | Frequency | Duration | Reference |

| db/db Mice | 50, 100, 200 µg/kg | Subcutaneous (SC) | Once every three days | 12 weeks | [7] |

| Diet-Induced Obese (DIO) Mice | 30 nmol/kg | Subcutaneous (SC) | Once weekly | 8 weeks | [8] |

Table 2: Dual GLP-1/Glucagon Receptor Agonist Administration Protocols in Various Rodent Models

| Rodent Model | Agonist (if not this compound) | Dose | Route of Administration | Frequency | Duration | Reference |

| Diet-Induced Obese (DIO) Mice | DualAG | 1.9 µmol/kg | Subcutaneous (SC) | Every other day | Not specified | [9] |

| ob/ob Mice | MEDI0382 | 1, 3, 10, 30 nmol/kg | Subcutaneous (SC) | Single dose (acute) | 24 hours | [1] |

| ob/ob Mice | MEDI0382 | 10, 20, 30 nmol/kg | Subcutaneous (SC) | Daily | 21 days | [10] |

| Zucker (fa/fa) Rats | MEDI0382 | 3, 10, 30 nmol/kg | Subcutaneous (SC) | Single dose (acute) | 24 hours | [1] |

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) in Mice

Objective: To induce an obese phenotype in mice through chronic high-fat feeding.

Materials:

-